molecular formula C12H9NO3 B1388394 4-Phenoxypyridine-2-carboxylic acid CAS No. 99970-10-2

4-Phenoxypyridine-2-carboxylic acid

Cat. No.: B1388394
CAS No.: 99970-10-2
M. Wt: 215.2 g/mol
InChI Key: WITPTLOQYHPGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenoxypyridine-2-carboxylic acid is a chemical compound with the molecular weight of 251.67 . It is also known as 4-phenoxy-2-pyridinecarboxylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-phenoxy-2-pyridinecarboxylic acid hydrochloride . The InChI code is 1S/C12H9NO3.ClH/c14-12(15)11-8-10(6-7-13-11)16-9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 251.67 .

Safety and Hazards

The safety information for 4-Phenoxypyridine-2-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

4-Phenoxypyridine-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met, which are crucial in cancer cell proliferation . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their kinase activity. This inhibition leads to a reduction in downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound has shown interactions with other biomolecules such as proteins involved in apoptosis and cell cycle regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been shown to induce apoptosis and cell cycle arrest. For instance, in A549 lung cancer cells, this compound induces apoptosis and blocks the cell cycle in the G0/G1 phase in a dose-dependent manner . This compound also affects cell signaling pathways, including the inhibition of the VEGFR-2 and c-Met pathways, which are critical for cell proliferation and survival. Furthermore, this compound influences gene expression by downregulating genes involved in cell proliferation and upregulating genes associated with apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of VEGFR-2 and c-Met, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis and cell cycle arrest. Additionally, molecular docking and molecular dynamics simulation studies have revealed the binding modes of this compound to VEGFR-2 and c-Met, providing insights into its structure-activity relationship .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that this compound maintains its inhibitory effects on VEGFR-2 and c-Met over extended periods, leading to sustained apoptosis and cell cycle arrest in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits tumor growth without causing significant toxicity . At higher dosages, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . These findings highlight the importance of determining the optimal dosage that maximizes therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interactions with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of metabolites that may also exhibit biological activity . The specific enzymes involved in the metabolism of this compound include cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic pathways can influence the compound’s efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . These interactions influence the compound’s localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cancer cells, where it exerts its inhibitory effects on VEGFR-2 and c-Met . The localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-phenoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12(15)11-8-10(6-7-13-11)16-9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITPTLOQYHPGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenoxypyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Phenoxypyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Phenoxypyridine-2-carboxylic acid
Reactant of Route 4
4-Phenoxypyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Phenoxypyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Phenoxypyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.